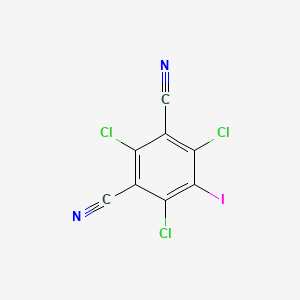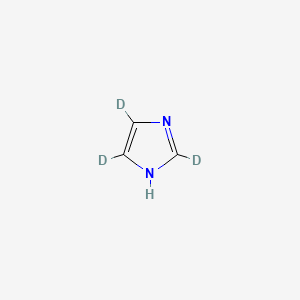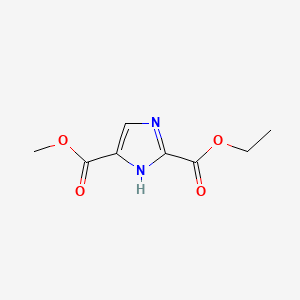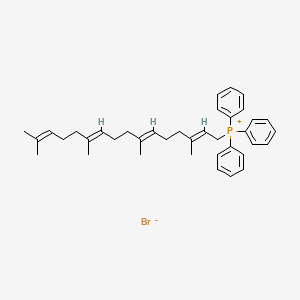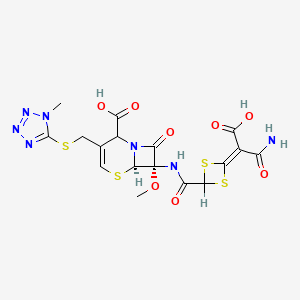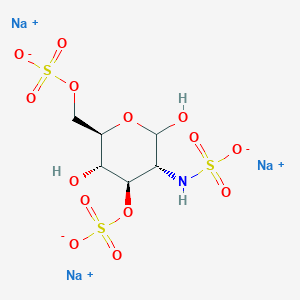
4'-Methyl-α-pyrrolidinohexanophenone-d8 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Methyl-α-pyrrolidinohexanophenone-d8 Hydrochloride is a stimulant compound that belongs to the class of synthetic cathinones. It is a deuterated analog of 4’-Methyl-α-pyrrolidinohexanophenone, which is known for its psychoactive properties. This compound is primarily used in scientific research to study its pharmacological effects and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-α-pyrrolidinohexanophenone-d8 Hydrochloride involves several steps. The process typically starts with the preparation of the precursor, 4’-Methylpropiophenone, which is then subjected to a series of chemical reactions to introduce the pyrrolidine ring and the deuterium atoms. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and verify the final product’s quality.
化学反应分析
Types of Reactions: 4’-Methyl-α-pyrrolidinohexanophenone-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, which are useful for studying the compound’s metabolic pathways and potential therapeutic applications.
科学研究应用
4’-Methyl-α-pyrrolidinohexanophenone-d8 Hydrochloride has several scientific research applications:
Chemistry: It is used to study the compound’s chemical properties, reactivity, and stability.
Biology: Researchers investigate its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: The compound is studied for its potential therapeutic applications and its effects on the central nervous system.
Industry: It is used in the development of new synthetic routes and the optimization of industrial production processes.
作用机制
The mechanism of action of 4’-Methyl-α-pyrrolidinohexanophenone-d8 Hydrochloride involves its interaction with the central nervous system. It acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. This leads to enhanced stimulation and psychoactive effects. The compound’s molecular targets include the norepinephrine and dopamine transporters, which are responsible for the reuptake of these neurotransmitters.
相似化合物的比较
4’-Methyl-α-pyrrolidinohexanophenone-d8 Hydrochloride is closely related to other synthetic cathinones, such as:
Pyrovalerone: A structural isomer with similar stimulant properties.
α-Pyrrolidinohexiophenone: A longer chain homologue with potent stimulant effects.
4’-Methyl-α-pyrrolidinohexiophenone: The non-deuterated analog with similar pharmacological properties.
The uniqueness of 4’-Methyl-α-pyrrolidinohexanophenone-d8 Hydrochloride lies in its deuterated structure, which provides distinct advantages in metabolic studies and analytical applications.
属性
CAS 编号 |
1794811-26-9 |
|---|---|
分子式 |
C17H26ClNO |
分子量 |
303.9 |
IUPAC 名称 |
1-(4-methylphenyl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)hexan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-3-4-7-16(18-12-5-6-13-18)17(19)15-10-8-14(2)9-11-15;/h8-11,16H,3-7,12-13H2,1-2H3;1H/i5D2,6D2,12D2,13D2; |
InChI 键 |
ZVAHVRAIPQNIGE-DSRNMFAASA-N |
SMILES |
CCCCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2.Cl |
同义词 |
1-(4-Methylphenyl)-2-(1-pyrrolidinyl-d8)-1-hexanone Hydrochloride; 4’-Methyl-2-(1-pyrrolidinyl-d8)hexanophenone Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


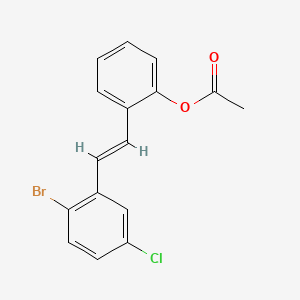

![(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587345.png)
